Boc-PEG2-ethoxyethane-PEG2-benzyl

PROTAC linker design PEG chain length ternary complex geometry

Boc-PEG2-ethoxyethane-PEG2-benzyl (CAS 2111836-22-5) is a monodisperse heterobifunctional polyethylene glycol (PEG)-based linker containing an orthogonal Boc-protected alcohol/amine precursor and a benzyl terminus, designed as a modular building block for Proteolysis Targeting Chimeras (PROTACs). Its molecular architecture incorporates two discrete PEG2 chains linked via a central ethoxyethane unit, yielding a molecular formula of C25H42O7 and a molecular weight of 454.6 g/mol.

Molecular Formula C25H42O7
Molecular Weight 454.6 g/mol
Cat. No. B11827891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PEG2-ethoxyethane-PEG2-benzyl
Molecular FormulaC25H42O7
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCCCOCCCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C25H42O7/c1-25(2,3)32-24(26)22-31-20-18-29-16-10-8-14-27-13-7-9-15-28-17-19-30-21-23-11-5-4-6-12-23/h4-6,11-12H,7-10,13-22H2,1-3H3
InChIKeyPBUSQUOKYYTEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-PEG2-ethoxyethane-PEG2-benzyl: A Heterobifunctional PEG Linker for PROTAC Synthesis (CAS 2111836-22-5)


Boc-PEG2-ethoxyethane-PEG2-benzyl (CAS 2111836-22-5) is a monodisperse heterobifunctional polyethylene glycol (PEG)-based linker containing an orthogonal Boc-protected alcohol/amine precursor and a benzyl terminus, designed as a modular building block for Proteolysis Targeting Chimeras (PROTACs) . Its molecular architecture incorporates two discrete PEG2 chains linked via a central ethoxyethane unit, yielding a molecular formula of C25H42O7 and a molecular weight of 454.6 g/mol [1]. The compound provides a defined, flexible tether with orthogonal functional handles that enable sequential conjugation to E3 ligase ligands and target protein warheads under controlled synthetic conditions .

Why Boc-PEG2-ethoxyethane-PEG2-benzyl Cannot Be Substituted with a Generic PEG Linker in PROTAC Development


PROTAC linkers are not interchangeable inert spacers; their composition, length, and terminal functional groups function as conformational tuners that directly modulate ternary complex geometry, solubility, cell permeability, and ultimately protein degradation efficiency [1]. For this compound, the specific combination of a central ethoxyethane unit flanked by two PEG2 chains generates a unique spatial profile—neither a continuous PEG4 chain nor a shorter PEG2 variant—while the orthogonal Boc and benzyl termini permit stepwise, selective deprotection and conjugation strategies that generic, symmetric PEG diols or single-functionalized analogs cannot replicate without extensive re-derivatization . Substituting this linker with a different PEG architecture (e.g., Boc-PEG4-benzyl, Benzyl-PEG4-Boc) or a different terminal functional pair (e.g., Boc-PEG4-amine, Boc-PEG4-acid) will alter the linker span, change the steric and electronic environment at conjugation junctions, and may eliminate the ability to selectively install ligands in a defined sequence, thereby invalidating established synthetic protocols and potentially compromising PROTAC potency, selectivity, or reproducibility [2].

Quantitative Evidence Guide: Comparative Data for Boc-PEG2-ethoxyethane-PEG2-benzyl vs. Closest PEG Linker Analogs


Molecular Weight and Chain Length Comparison: Boc-PEG2-ethoxyethane-PEG2-benzyl vs. Boc-PEG4-benzyl

Boc-PEG2-ethoxyethane-PEG2-benzyl (MW 454.6 g/mol) incorporates two PEG2 chains connected via a central ethoxyethane unit, resulting in a distinct molecular architecture compared to the continuous PEG4 chain of Boc-PEG4-benzyl (MW 369.5 g/mol) [1]. The ethoxyethane core introduces an additional ~85 Da and a defined kink/angle in the linker backbone that alters the end-to-end distance and conformational sampling relative to a linear PEG4 spacer. This architectural difference affects the achievable span between E3 ligase and target protein binding pockets, which directly influences ternary complex stability and subsequent ubiquitination efficiency [2]. In PROTAC design, small variations in linker length and composition can shift degradation potency by orders of magnitude; for instance, studies have shown that replacing two methylene units with oxygen atoms in a linker can alter cell permeability by nearly 1000-fold [3], underscoring that even subtle structural differences between linkers are not functionally interchangeable.

PROTAC linker design PEG chain length ternary complex geometry linker optimization

Orthogonal Functional Handle Set: Boc-Benzyl vs. Boc-Amine and Benzyl-Azide Linker Architectures

Boc-PEG2-ethoxyethane-PEG2-benzyl is configured with a Boc-protected terminus (cleavable under mild acidic conditions) and a benzyl terminus (cleavable via hydrogenolysis or can serve as a hydrophobic anchor), whereas alternative linkers such as Boc-PEG4-amine present a free amine (nucleophilic and reactive) and benzyl-PEG4-azide presents an azide group (requiring click chemistry conditions for conjugation) . This orthogonal pairing enables sequential, chemoselective conjugation: the benzyl group can remain intact during Boc deprotection and initial ligand coupling, then be removed or utilized for subsequent functionalization without risking premature reaction at the second terminus . In contrast, symmetric linkers (e.g., Boc-PEG4-Boc) require stepwise deprotection and risk incomplete monofunctionalization, while linkers with one free reactive group (e.g., Boc-PEG4-amine) can undergo uncontrolled polymerization or side reactions if not carefully managed . For procurement decisions, this orthogonal handle set means fewer synthetic steps, higher intermediate purity, and greater reproducibility in multi-step PROTAC assembly compared to linkers requiring in situ protection/deprotection strategies.

PROTAC synthesis orthogonal protection sequential bioconjugation heterobifunctional linker

Comparative Purity Specifications: Monodisperse Boc-PEG2-ethoxyethane-PEG2-benzyl vs. Polydisperse PEG Linkers

Boc-PEG2-ethoxyethane-PEG2-benzyl is manufactured and supplied as a monodisperse compound with typical purity specifications of ≥95% as determined by HPLC and NMR analysis, with defined molecular weight of 454.6 g/mol and no polydispersity (PDI = 1.0) [1]. In contrast, conventional polydisperse PEG linkers (e.g., commercial PEG400, PEG600) exhibit molecular weight distributions with PDIs ranging from 1.05 to >1.10, containing mixtures of oligomers with varying chain lengths [2]. The presence of even sub-stoichiometric truncated PEG impurities (<5%) in PROTAC linker batches can out-compete the full-length degrader for binding sites, artifactually lower DC50 values, seed soluble aggregates that increase cytotoxicity, and introduce batch-to-batch variability that confounds SAR interpretation [3]. High-purity, monodisperse linkers like Boc-PEG2-ethoxyethane-PEG2-benzyl compress SAR variance, preserve the credibility of structure-activity interpretations, and accelerate lead optimization by eliminating hidden impurity-driven artifacts from degradation assays [3].

PROTAC linker purity monodisperse PEG batch-to-batch reproducibility SAR data integrity

Hydrophilic-Lipophilic Balance (HLB) Comparison: PEG-Ethoxyethane Hybrid Linker vs. Alkyl Linker Analogs

Boc-PEG2-ethoxyethane-PEG2-benzyl incorporates two PEG2 chains and a benzyl group, yielding an intermediate hydrophilicity profile compared to fully aliphatic alkyl linkers or purely PEG-based linkers . The PEG2 segments provide ether oxygen lone pairs that enhance water solubility and shield hydrophobic domains, while the benzyl group contributes moderate lipophilicity for potential membrane interactions. In a comparative study of two otherwise identical VHL-based PROTACs differing only by replacement of two methylene groups with oxygen atoms in the linker (alkyl vs. PEG), the PEG-containing PROTAC exhibited nearly 3 orders of magnitude (1000-fold) higher passive cell permeability due to environment-independent conformational stability that prevented hydrophobic collapse in nonpolar media [1]. This class-level evidence demonstrates that the presence of PEG ether oxygens in the linker backbone—as found in Boc-PEG2-ethoxyethane-PEG2-benzyl—confers a quantifiable permeability advantage over fully alkyl linkers, while the benzyl terminus provides a hydrophobic handle absent in symmetric PEG diols [2].

PROTAC solubility PEG linker hydrophilicity cell permeability physicochemical properties

Effective Linker Span and Conformational Sampling: Boc-PEG2-ethoxyethane-PEG2-benzyl vs. Continuous PEG4 and PEG6 Linkers

Boc-PEG2-ethoxyethane-PEG2-benzyl, with its two PEG2 chains interrupted by a central ethoxyethane unit, produces a distinct end-to-end distance and conformational sampling profile compared to continuous PEG4 (4 ethylene glycol units) or PEG6 (6 ethylene glycol units) linkers . The central ethoxyethane introduces a defined angle that alters the reachable conformational space and restricts certain gauche conformations available to continuous PEG chains [1]. Class-level PROTAC linker optimization studies have established that PEG4, PEG6, and PEG8 linkers span discrete subsets of conformational space: PEG4 (~4 ethylene glycol units) acts as a near-rigid spacer suitable for buried pockets, PEG6 (~6 units) provides a balanced span for most crystallographically measured inter-pocket distances, and PEG8 (~8 units) offers additional flexibility for targets with large domain motions [1]. Boc-PEG2-ethoxyethane-PEG2-benzyl falls between PEG4 and PEG6 in terms of atom count but offers a distinct geometric profile due to the central ethoxyethane kink, making it an alternative for cases where linear PEG4 or PEG6 linkers produce suboptimal degradation efficiency due to geometric mismatch [2].

PROTAC linker length conformational entropy ternary complex geometry degradation efficiency

Recommended Application Scenarios for Boc-PEG2-ethoxyethane-PEG2-benzyl Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Orthogonal Sequential Conjugation

This compound is ideally suited for modular PROTAC library construction where sequential, chemoselective conjugation of E3 ligase ligands and POI warheads is required. The orthogonal Boc-benzyl functional pair enables stepwise deprotection and coupling without cross-reactivity, reducing synthetic steps and improving intermediate purity compared to symmetric or single-reactive-handle linkers . Procurement of this monodisperse linker supports high-throughput parallel synthesis of PROTAC libraries with consistent linker geometry across all library members [1].

Linker Optimization Campaigns Targeting Intermediate Span Requirements

Boc-PEG2-ethoxyethane-PEG2-benzyl occupies a unique conformational space—with atom count between PEG4 and PEG6 but possessing a distinct kinked geometry due to the central ethoxyethane unit—making it a valuable comparator in linker length-activity relationship (LAR) studies . Researchers optimizing PROTACs for targets where linear PEG4 linkers produce steric strain or linear PEG6 linkers permit excessive conformational breathing may find that this linker's geometry yields superior ternary complex stability and degradation efficiency [1]. Its inclusion in linker screening panels alongside PEG4, PEG6, and PEG8 provides additional conformational diversity [2].

High-Reproducibility PROTAC Synthesis for SAR and Lead Optimization

The monodisperse nature and ≥95% purity specification of Boc-PEG2-ethoxyethane-PEG2-benzyl ensure batch-to-batch consistency, eliminating impurity-driven artifacts in DC50 measurements that can arise from polydisperse or lower-purity PEG linkers . This reproducibility is critical for generating reliable structure-activity relationship (SAR) data during PROTAC lead optimization, where even sub-stoichiometric truncated PEG impurities (<5%) can out-compete full-length degraders and skew degradation potency assessments [1]. Procuring this high-purity monodisperse linker supports robust, interpretable SAR campaigns and accelerates the identification of optimal linker geometries [2].

PROTACs Targeting Proteins Requiring Balanced Hydrophilic-Lipophilic Linker Properties

The PEG2-ethoxyethane-PEG2 backbone of this compound provides the cell permeability advantages characteristic of PEG-based linkers—studies show PEG-containing PROTACs can exhibit up to 1000-fold higher passive permeability than alkyl linker analogs —while the terminal benzyl group contributes moderate lipophilicity that may facilitate membrane interactions or hydrophobic pocket engagement [1]. This hybrid hydrophilicity-lipophilicity profile makes it suitable for PROTACs targeting proteins with binding pockets that benefit from both PEG-mediated solubility enhancement and aromatic anchoring interactions [2].

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